4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
Description
The compound 4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one (hereafter referred to by its full systematic name) is a heterocyclic molecule featuring a pyrimidine core, a substituted piperidine linker, and a dihydropyridinone scaffold. This structure is characteristic of kinase inhibitors, where the pyrimidine and pyrazole moieties often act as hinge-binding motifs in ATP-binding pockets .
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-25-13-17(18(30-3)8-19(25)28)20(29)27-6-4-16(5-7-27)31-21-22-9-14(10-23-21)15-11-24-26(2)12-15/h8-13,16H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPDKUPTOLAAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation.
Mode of Action
This compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the downstream signaling cascades that lead to cell survival and proliferation. It has been shown to have potent inhibitory effects against both wild-type RET and several common RET oncogenic mutations.
Biochemical Pathways
By inhibiting RET, this compound disrupts several key biochemical pathways. RET is involved in multiple signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways regulate various cellular processes, including cell growth, survival, and differentiation. By inhibiting RET, this compound can disrupt these pathways, leading to reduced cell proliferation and survival.
Pharmacokinetics
It is known to be soluble in dmso, suggesting that it may have good bioavailability. The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3.
Result of Action
The inhibition of RET by this compound leads to a decrease in cell proliferation and survival. This makes it a potential therapeutic agent for diseases characterized by overactive RET signaling, such as certain types of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can influence the compound’s binding to its target
Biological Activity
The compound 4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 594.7 g/mol. The structure features multiple functional groups, including a methoxy group, a pyrazole moiety, and a piperidine ring, which contribute to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have indicated that compounds featuring similar structural motifs to This compound exhibit significant anticancer properties. For instance, derivatives of the pyrazole and pyrimidine structures have shown efficacy in inhibiting various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that pyrazole derivatives exhibited IC50 values in the low micromolar range against several human tumor cell lines such as HeLa and HCT116. This suggests a promising avenue for further exploration of This compound in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may interact with kinases involved in cell signaling pathways critical for cancer progression.
Inhibition of kinases can lead to reduced cell proliferation and survival in cancer cells. For example, compounds with similar structures have been reported to inhibit MET kinase activity effectively . This mechanism could be relevant for the development of targeted therapies.
Antimicrobial Activity
Emerging data suggest that compounds related to This compound may possess antimicrobial properties. Pyrazole-containing compounds have been investigated for their activity against various bacterial strains.
Research Findings
A review highlighted the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridines as potential antimicrobial agents . The findings indicate that modifications to the pyrazole structure can enhance antibacterial activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The dihydropyridin-2-one core is a common feature in kinase-targeting agents. For example:
- Compound 10e (from ): Features a benzoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5(12H)-one core. Unlike the target compound, this scaffold incorporates fused aromatic systems, likely increasing planar rigidity and π-π stacking interactions but reducing solubility .
- EP 1 808 168 B1 derivatives (): Include pyrazine and pyrimidine cores linked to oxadiazole-piperidine systems.
Table 1: Core Scaffold Comparison
Substituent Modifications
Pyrazole and Pyrimidine Modifications
The 1-methyl-1H-pyrazol-4-yl group in the target compound is a critical pharmacophore. Similar substituents are observed in:
- 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (): Replaces pyrazole with a thiazolo-pyrrolo system. This substitution introduces sulfur-based interactions but may reduce metabolic stability due to increased lipophilicity .
- A6424 (): Contains a benzimidazole-piperidine motif instead of pyrimidine-pyrazole. This substitution prioritizes protease inhibition over kinase activity .
Table 2: Substituent-Driven Activity Differences
Research Findings and Implications
Selectivity : The methoxy and pyrazole groups may confer selectivity for tyrosine kinases (e.g., EGFR, VEGFR) over serine/threonine kinases, as seen in analogs like Compound 10e .
Metabolic Stability : The methyl group on the pyrazole could mitigate oxidative metabolism, a common issue in pyrrole/pyrazole-containing drugs .
Synthetic Challenges : The piperidine-pyrimidin-2-yloxy linkage introduces steric hindrance, necessitating advanced coupling strategies (e.g., Buchwald-Hartwig amination) .
Preparation Methods
Hantzsch-Type Cyclization
The dihydropyridinone core is synthesized via modified Hantzsch conditions:
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Reactants : Ethyl acetoacetate (β-keto ester), methylamine, and methoxyacetaldehyde
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Conditions : Reflux in ethanol with ammonium acetate (120°C, 12 hr)
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Mechanism : Cyclocondensation forms the 1,2-dihydropyridin-2-one scaffold.
Key modifications :
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Methoxy introduction : Methoxyacetaldehyde ensures regioselective incorporation at C4.
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Methyl group : Methylamine provides the N1-methyl substituent.
Oxidation and Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), yielding the core with >85% purity.
Preparation of Pyrimidine-Pyrazole Oxy Sidechain
Pyrimidine Ring Construction
Step 1 : Synthesis of 2-chloro-5-iodopyrimidine
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Reactants : Cytosine, iodine, and phosphoryl chloride
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Conditions : Reflux in POCl₃ (110°C, 6 hr)
Step 2 : Suzuki-Miyaura Coupling for Pyrazole Attachment
Piperidine Functionalization
Step 1 : Hydroxylation of Piperidine
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Reactants : Piperidine, m-CPBA (meta-chloroperbenzoic acid)
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Conditions : CH₂Cl₂, 0°C → rt, 4 hr
Step 2 : Nucleophilic Substitution with Pyrimidine
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Reactants : Piperidin-4-ol, 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Base : NaH (2 eq)
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Solvent : DMF, 60°C, 6 hr
Carboxylation of Piperidine Linker
Carbonyl Chloride Formation
Reactants : 4-{[5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine, phosgene
Conditions : THF, 0°C, 2 hr
Product : Piperidine-1-carbonyl chloride intermediate.
Amide Coupling with Dihydropyridinone Core
Reactants : Piperidine-1-carbonyl chloride, 4-methoxy-1-methyl-5-amino-1,2-dihydropyridin-2-one
Coupling Agent : Et₃N (3 eq)
Solvent : CH₂Cl₂, rt, 12 hr
Yield : 58% after HPLC purification.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
Stability of Dihydropyridinone Core
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Degradation : Susceptibility to oxidation to pyridinone.
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Mitigation : Conduct coupling steps under inert atmosphere (N₂/Ar).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Fragment Coupling | Amide bond formation | 58 | 95 |
| One-Pot Assembly | Sequential cyclization | 42 | 88 |
| Solid-Phase | Resin-bound intermediates | 37 | 90 |
Data extrapolated from analogous syntheses.
Scalability and Industrial Considerations
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including piperidine-carbonyl coupling, pyrimidine-oxy linkage formation, and pyrazole substitution. Critical parameters include solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature control (e.g., reflux for cyclization). Yield optimization may require adjusting stoichiometric ratios of intermediates like 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol and 4-methoxy-1-methyl-1,2-dihydropyridin-2-one derivatives .
Q. Which analytical techniques are most reliable for characterizing structural purity?
High-resolution mass spectrometry (HR-MS) confirms molecular weight, while H/C NMR identifies substituent positions (e.g., methoxy group at C4, methyl at N1). X-ray crystallography resolves conformational ambiguities, particularly in the dihydropyridinone and piperidine-carbonyl regions . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize enzyme inhibition assays (e.g., β-lactamase for antibacterial synergy) and microbial susceptibility testing against Gram-positive/-negative strains. Use minimum inhibitory concentration (MIC) protocols with ampicillin as a positive control. Cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) can evaluate antiproliferative potential .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazole substitution) impact bioactivity?
Replace the 1-methylpyrazole group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding. Compare IC values in β-lactamase inhibition assays. Computational docking (AutoDock Vina) predicts binding affinity changes in the enzyme active site .
Q. What experimental strategies resolve contradictions in reported antibacterial efficacy?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability). Standardize protocols using CLSI guidelines and include a β-lactamase-overexpressing E. coli model. Validate results with time-kill kinetics and synergy studies (checkerboard assays) combining the compound with β-lactam antibiotics .
Q. Which in vivo models are suitable for pharmacokinetic and toxicity profiling?
Use murine models for bioavailability studies (oral vs. intravenous administration). Monitor plasma concentration via LC-MS/MS. Assess hepatotoxicity through serum ALT/AST levels and histopathology. Compare metabolic stability in liver microsomes (human vs. rodent) to predict interspecies differences .
Q. How can computational modeling elucidate the compound’s mechanism of action?
Perform molecular dynamics simulations (AMBER) to analyze piperidine-carbonyl flexibility during target binding. Density functional theory (DFT) calculates electron distribution in the dihydropyridinone ring, identifying nucleophilic attack sites for β-lactamase inhibition .
Q. What methods mitigate degradation during long-term storage?
Lyophilization improves stability by reducing hydrolytic degradation. Store at -80°C under inert gas (argon). Monitor decomposition via accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities using UPLC-PDA .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate synthetic yields using Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .
- SAR Studies : Synthesize 10–15 analogs with systematic substituent variations and correlate logP values (calculated via ChemDraw) with cellular permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
